molecular formula C29H34O2 B14557242 4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-21-9

4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14557242
CAS No.: 61733-21-9
M. Wt: 414.6 g/mol
InChI Key: FBWIULMBDNEXSJ-UHFFFAOYSA-N
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Description

4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a propyl group attached to one phenyl ring and a heptyl group attached to the other phenyl ring, with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the esterification reaction between 4-propylphenol and 4’-heptyl[1,1’-biphenyl]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions for several hours to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Materials Science: It is used in the development of liquid crystal materials for display technologies due to its unique molecular structure and thermal properties.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact molecular mechanisms are still under investigation and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-heptylbiphenyl: A biphenyl derivative with a cyano group instead of a carboxylate group.

    4-Pentylphenyl 4-pentylbenzoate: A similar ester compound with pentyl groups instead of propyl and heptyl groups.

Uniqueness

4-Propylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of propyl and heptyl groups attached to the biphenyl core, along with the carboxylate functional group. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

61733-21-9

Molecular Formula

C29H34O2

Molecular Weight

414.6 g/mol

IUPAC Name

(4-propylphenyl) 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C29H34O2/c1-3-5-6-7-8-10-24-11-15-25(16-12-24)26-17-19-27(20-18-26)29(30)31-28-21-13-23(9-4-2)14-22-28/h11-22H,3-10H2,1-2H3

InChI Key

FBWIULMBDNEXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC

Origin of Product

United States

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